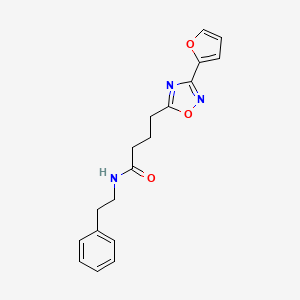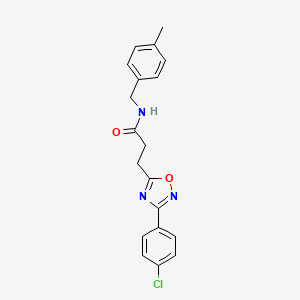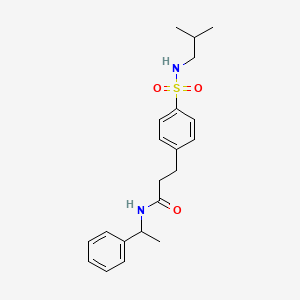
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide, also known as DMHQ, is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide exerts its effects by inhibiting the activity of various enzymes and proteins involved in cellular processes such as DNA replication, cell cycle regulation, and apoptosis. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and induce the expression of pro-apoptotic proteins, leading to cell death.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to exhibit various biochemical and physiological effects such as inducing cell cycle arrest, inhibiting cell proliferation, and inducing apoptosis in cancer cells. Additionally, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has several advantages for lab experiments such as its high potency, selectivity, and low toxicity. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide also has some limitations such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
Several future directions for N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide research include the development of more efficient synthesis methods, the investigation of its potential applications in other fields such as infectious diseases and inflammation, and the development of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide derivatives with improved pharmacokinetic properties.
In conclusion, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide is a compound that has shown promising results in various scientific research applications. Its potent anti-cancer and neuroprotective effects make it a promising candidate for the development of novel therapeutic agents. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide can be synthesized through a multistep process involving the reaction of 2,3-dimethylbenzaldehyde with 2-amino-3-hydroxyquinoline, followed by the reaction of the resulting compound with cyclohexanecarboxylic acid chloride. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuropharmacology, and medicinal chemistry. Studies have shown that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide exhibits potent anti-cancer activity by inducing apoptosis in cancer cells. Additionally, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)cyclohexanecarboxamide has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-9-8-14-23(18(17)2)27(25(29)19-10-4-3-5-11-19)16-21-15-20-12-6-7-13-22(20)26-24(21)28/h6-9,12-15,19H,3-5,10-11,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKWPVXDKFQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














